ML261

描述

Molecular Structure Analysis

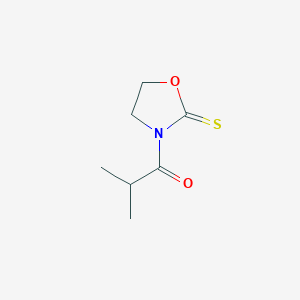

The molecular structure of “2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide” can be predicted using computational methods. For instance, its molecular weight is 406.9 g/mol . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

科学研究应用

ML261:科学研究应用的综合分析:

抑制肝脏脂滴形成

This compound已被鉴定为一种有效的肝脏脂滴形成抑制剂,其IC50值为69.7 nM。 这种特性在非酒精性脂肪肝疾病(NAFLD)的研究中尤为重要,该疾病的特征是肝细胞中脂肪的积累 . 通过抑制脂滴形成,this compound成为研究人员探索NAFLD机制和潜在治疗方法的宝贵工具。

炎症研究

该化合物影响脂质代谢的能力表明它也可能对炎症过程的研究具有意义。 由于脂质积累可能与炎症反应有关,this compound的抑制作用可以提供对炎症如何调节以及如何在各种疾病中调节炎症的见解 .

物种特异性效应

有趣的是,this compound似乎表现出物种特异性效应。 虽然它阻断了鼠类AML-12肝细胞中的脂滴形成,但它不会影响HuH7或原代人肝细胞中的脂滴形成 . 这种特异性可能导致更具针对性的研究应用,并有助于了解脂质代谢中的物种差异。

理解脂滴生物学

除了其与疾病相关的应用外,this compound还可以促进对脂滴生物学的基础理解。 通过研究this compound如何抑制脂滴形成,研究人员可以揭示控制这一细胞过程的潜在分子机制。

注意:此处提供的信息基于可获得的研究数据,可能未涵盖this compound的所有可能应用。 进一步的研究可能会揭示该化合物的其他用途。

作用机制

Target of Action

The primary target of ML261 is the formation of hepatic lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage. By targeting the formation of these droplets, this compound can influence lipid metabolism and related diseases.

Mode of Action

This compound acts as an inhibitor of hepatic lipid droplets formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their formation. The exact molecular interactions are still under investigation.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the lipid metabolism pathway, specifically the formation of hepatic lipid droplets . By inhibiting the formation of these droplets, this compound disrupts the normal flow of this pathway, leading to downstream effects such as reduced lipid storage and potential changes in energy utilization.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

The inhibition of hepatic lipid droplets formation by this compound can lead to a reduction in lipid storage in the liver . This has potential implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, factors such as temperature and pH could potentially impact the stability of the compound.

属性

IUPAC Name |

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXYXASQJMULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902523-58-4 | |

| Record name | 902523-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the mechanism of action of ML261?

A: While the provided research papers do not specifically investigate the mechanism of action of this compound, one study explores the synthesis of this compound and its analogs. [, ] Further research is needed to elucidate the specific interactions of this compound with its biological targets and the resulting downstream effects.

Q2: What is the structural characterization of this compound?

A: The full chemical name of this compound is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing this compound are also not available in the provided literature.

Q3: Has this compound been studied in the context of cancer?

A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)